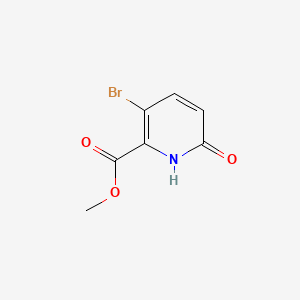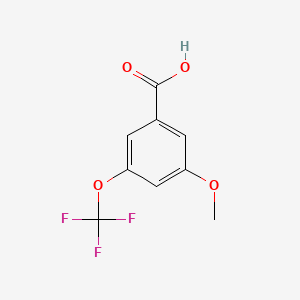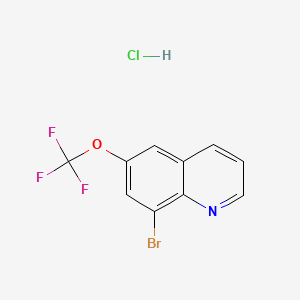
ACETALDEHÍDO DIMETÍL ACETAL-D10
Descripción general
Descripción
Acetaldehyde dimethyl acetal-D10: is a deuterated form of acetaldehyde dimethyl acetal, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Aplicaciones Científicas De Investigación
Acetaldehyde dimethyl acetal-D10 has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in mass spectrometry.
Industry: It is used as a flavoring agent and in the production of various chemicals
Mecanismo De Acción
Target of Action
Acetaldehyde Dimethyl Acetal-D10 is an isotopic analog of Acetaldehyde Dimethyl Acetal
Mode of Action
It is known that the compound is used for synthesis .
Pharmacokinetics
The compound has a molecular weight of 10018 g/mol and a density of 0.85 g/cm3 at 20 °C , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetaldehyde Dimethyl Acetal-D10. For instance, the compound is highly flammable , and its storage and handling require specific conditions to ensure safety . It should be stored below +30°C and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Análisis Bioquímico
Biochemical Properties
Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .
Cellular Effects
It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may have similar effects.
Molecular Mechanism
The molecular mechanism of Acetaldehyde Dimethyl Acetal-D10 involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .
Temporal Effects in Laboratory Settings
It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of Acetaldehyde Dimethyl Acetal-D10 may change over time, depending on the conditions of the experiment.
Metabolic Pathways
Acetaldehyde, the parent compound of Acetaldehyde Dimethyl Acetal-D10, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that Acetaldehyde Dimethyl Acetal-D10 may be involved in similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetaldehyde dimethyl acetal-D10 can be synthesized from acetaldehyde and methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal .
Industrial Production Methods: In industrial settings, the production of acetaldehyde dimethyl acetal-D10 involves the use of deuterated methanol and acetaldehyde. The reaction is catalyzed by a Brønsted acid or a Lewis acid, such as boron trifluoride, and is carried out in the presence of a dehydrating agent to drive the equilibrium towards the formation of the acetal .
Análisis De Reacciones Químicas
Types of Reactions: Acetaldehyde dimethyl acetal-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and methanol.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Acetaldehyde and methanol.
Reduction: Ethanol.
Substitution: Various substituted acetals depending on the nucleophile used.
Comparación Con Compuestos Similares
Acetaldehyde dimethyl acetal: The non-deuterated form of the compound.
Acetone dimethyl acetal: A similar compound where the carbonyl group is a ketone instead of an aldehyde.
Formaldehyde dimethyl acetal: A similar compound where the carbonyl group is a formaldehyde instead of an aldehyde.
Uniqueness: Acetaldehyde dimethyl acetal-D10 is unique due to the presence of deuterium, which makes it useful in studies involving isotopic labeling and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for the tracking of the compound in various chemical and biological processes .
Propiedades
Número CAS |
1219798-83-0 |
|---|---|
Fórmula molecular |
C4H10O2 |
Peso molecular |
100.183 |
Nombre IUPAC |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
Clave InChI |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
Sinónimos |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














